molecular formula C18H19NOS2 B2659119 (3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one CAS No. 338975-30-7

(3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one

Cat. No.: B2659119
CAS No.: 338975-30-7
M. Wt: 329.48
InChI Key: PCBSYWDZNGQTCF-QGOAFFKASA-N
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Description

Product Overview: (3E)-4-(Dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one (CAS Number: 338975-30-7) is a high-purity organic compound with the molecular formula C 18 H 19 NOS 2 and a molecular weight of 329.48 g/mol . It is supplied as a solid and is intended for research applications only. Research Context and Potential Applications: This compound belongs to the class of chalcones and their derivatives, which are versatile scaffolds widely studied in medicinal chemistry . Chalcones are recognized for their diverse biological activities, making them valuable templates in pharmaceutical research. They have demonstrated significant potential in antimicrobial and antiviral research, with studies showing their efficacy against various pathogenic bacteria, fungi, and viruses . The mechanisms of action for such compounds can include the selective targeting of viral enzymes or bacterial components like DNA gyrase B and efflux pumps (e.g., NorA) , which are crucial for microbial survival and drug resistance . Furthermore, structurally related molecules containing the dimethylamino-phenyl group are frequently investigated in cancer research , particularly in the development of ligands that target enzyme binding sites . Researchers can leverage this compound as a key intermediate or precursor for synthesizing more complex molecules or for evaluating new therapeutic agents in biological screenings. Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

(E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS2/c1-19(2)13-18(22-16-11-7-4-8-12-16)17(20)14-21-15-9-5-3-6-10-15/h3-13H,14H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBSYWDZNGQTCF-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)CSC1=CC=CC=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C(=O)CSC1=CC=CC=C1)/SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the butenone backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.

    Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions where a dimethylamine is introduced to the intermediate compound.

    Attachment of phenylsulfanyl groups: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butenone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group and phenylsulfanyl groups can play crucial roles in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with three analogs:

Compound Name Key Substituents Reactivity/Applications
(3E)-4-(Dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one Dimethylamino, two phenylsulfanyl groups Potential bioactive intermediate; sulfur groups enable nucleophilic substitution or oxidation
4-(4-(Dimethylamino)phenyl)but-3-en-2-one Dimethylamino-phenyl group Pfitzinger reaction substrate for quinoline-4-carboxylic acid synthesis
4-(Dimethylamino)but-3-en-2-one Dimethylamino group Precursor for pyrido-triazepinones with antimicrobial activity
2-Cyano-3-methylsulfanyl-N-phenyl-3-(phenylamino)prop-2-enamide Cyano, methylsulfanyl, phenylamino Condensation agent for heterocycles; moderate bioactivity
Key Observations:
  • Electronic Effects: The dimethylamino group in all analogs stabilizes the enone system via resonance. However, the phenylsulfanyl groups in the target compound introduce steric bulk and sulfur-based reactivity (e.g., thiol-disulfide exchange), absent in other analogs .
  • Synthetic Utility: While 4-(4-(dimethylamino)phenyl)but-3-en-2-one is used in Pfitzinger reactions to form quinolines , the target compound’s sulfur substituents may favor thio-Michael additions or oxidations to sulfoxides/sulfones, diversifying downstream products.
  • Biological Relevance: Analogs like 4-(dimethylamino)but-3-en-2-one yield pyrido-triazepinones with notable antimicrobial activity (e.g., compounds 102–104 in ) . The target compound’s sulfur atoms could enhance binding to microbial enzymes or DNA, though experimental validation is needed.

Spectral and Physicochemical Data

While explicit data for the target compound is unavailable in the provided evidence, inferences can be drawn:

  • IR Spectroscopy: The enone carbonyl (C=O) stretch (~1670–1700 cm⁻¹) is common to all analogs. The target compound’s phenylsulfanyl groups would show C-S stretches near 650–750 cm⁻¹ .
  • NMR: The (3E)-configuration would split alkene proton signals (δ 6.5–7.5 ppm, coupling constant J ≈ 15–16 Hz). Dimethylamino protons resonate at δ 2.8–3.2 ppm, while phenylsulfanyl aromatic protons appear at δ 7.2–7.6 ppm .

Biological Activity

(3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, presenting data in a structured format to facilitate understanding.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C18H19NOS2C_{18}H_{19}NOS_2 and a molecular weight of approximately 341.48 g/mol. The compound features a conjugated system that is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC18H19NOS2
Molecular Weight341.48 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. The mechanism is thought to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through interaction with cellular thiols.

Case Study: Antitumor Efficacy

A study conducted on various derivatives demonstrated that compounds with similar structural motifs showed enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The introduction of electron-withdrawing groups was found to increase the potency of these compounds by enhancing their electrophilicity, thereby facilitating interactions with nucleophilic sites in cancer cells .

Antimicrobial Activity

In addition to antitumor properties, this compound has shown promising antimicrobial activity. It has been evaluated against a range of pathogens, including bacteria and fungi.

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The results indicate that the compound exhibits significant antifungal activity, particularly against Candida species, suggesting potential for therapeutic applications in treating fungal infections .

The biological activity of this compound is attributed to its ability to form reactive intermediates that interact with cellular macromolecules. This interaction can lead to:

  • Inhibition of key enzymes involved in tumor progression.
  • Disruption of cellular membranes in microbial pathogens.
  • Induction of oxidative stress , leading to apoptosis in cancer cells.

Research Findings

A detailed investigation into the molecular interactions revealed that the compound binds preferentially to thiol groups in proteins, which is crucial for its antitumor and antimicrobial effects. The presence of dimethylamino and phenylsulfanyl groups enhances its reactivity and selectivity towards target biomolecules .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the β-carbon of the enone system.

  • Catalysts : Use of mild bases (e.g., K₂CO₃) to avoid decomposition of the dimethylamino group.

  • Temperature control : Reactions performed at 60–80°C balance kinetics and stability of thiophenol reactants.

    • Optimization : Monitor via TLC/HPLC and adjust stoichiometry of phenylsulfanyl groups to minimize byproducts. Reference analogous enone syntheses for solvent-catalyst pairs .
    StudySolventCatalystTemp (°C)Yield (%)Purity (%)
    ADMFK₂CO₃706895
    BTHFNaH605288

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be addressed?

  • Primary techniques :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from phenylsulfanyl and dimethylamino groups.
  • X-ray crystallography : Resolve E-configuration of the enone system (critical for reactivity studies) .
    • Addressing contradictions : Replicate conditions from literature (e.g., solvent for crystallization) or use 2D NMR (NOESY) to confirm spatial proximity of substituents.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) assist in predicting the compound’s reactivity and electronic properties?

  • Methodology :

  • Perform geometry optimization and frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites.
  • Simulate transition states for thiolate attacks on the enone system to explain regioselectivity .
    • Data application : Compare computed IR spectra with experimental data to validate conformational stability.

Q. What strategies resolve contradictions in reported spectral data for this compound, particularly in distinguishing E/Z isomers?

  • Approach :

  • Variable-temperature NMR : Detect rotational barriers in dimethylamino groups that may cause signal splitting.
  • X-ray crystallography : Definitive assignment of stereochemistry via bond angles and torsion parameters .
    • Case study : A 2022 study resolved conflicting ¹H NMR data by crystallizing the compound in acetonitrile, confirming the E-configuration .

Q. How to design experiments to study the compound’s reaction mechanisms (e.g., nucleophilic additions or cycloadditions)?

  • Kinetic studies : Use stopped-flow UV-Vis to monitor enone-thiolate conjugation rates under varying pH.
  • Isotopic labeling : Introduce ¹³C at the β-carbon to track bond formation via NMR .
  • Competitive experiments : Compare reactivity with substituted thiols to map electronic effects on regioselectivity.

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